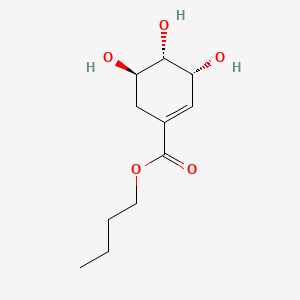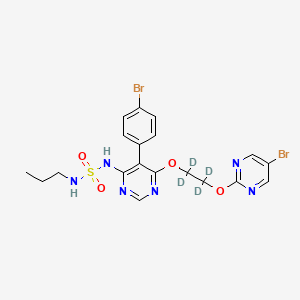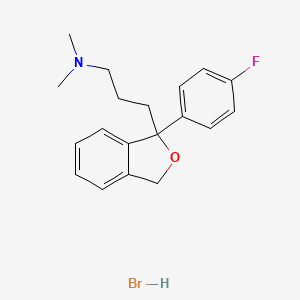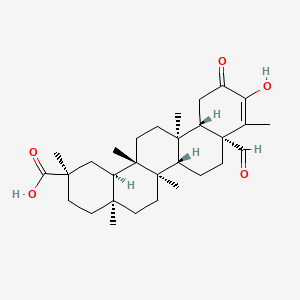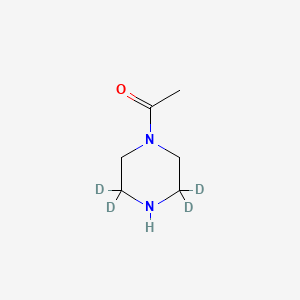
Methyl hexanoate - d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl hexanoate - d5 is a deuterated form of methyl hexanoate, where five hydrogen atoms are replaced by deuterium. Methyl hexanoate itself is the fatty acid methyl ester of hexanoic acid (caproic acid), a colorless liquid organic compound with the chemical formula CH₃(CH₂)₄COOCH₃ . It is found naturally in many foods and has a role as a plant metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl hexanoate - d5 can be synthesized by the esterification of hexanoic acid with deuterated methanol (CD₃OD). The reaction typically requires an acid catalyst such as sulfuric acid (H₂SO₄) and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: Industrial production of methyl hexanoate involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The process is scaled up to produce multi-tonne quantities for use as a flavoring agent .
Types of Reactions:
Oxidation: Methyl hexanoate can undergo oxidation to form hexanoic acid.
Reduction: Reduction of methyl hexanoate can yield hexanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.
Major Products:
Oxidation: Hexanoic acid.
Reduction: Hexanol.
Substitution: Various amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl hexanoate - d5 is used in various scientific research applications:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for tracing and quantification studies.
Biology: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the flavor and fragrance industry to mimic the flavor of pineapple and other fruits.
Mécanisme D'action
The mechanism of action of methyl hexanoate - d5 involves its metabolism and incorporation into biological systems. As a deuterated compound, it is used to study the metabolic pathways and interactions with enzymes and other molecular targets. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry studies.
Comparaison Avec Des Composés Similaires
Ethyl hexanoate: Similar ester with an ethyl group instead of a methyl group.
Propyl hexanoate: Similar ester with a propyl group.
Butyl hexanoate: Similar ester with a butyl group.
Uniqueness: Methyl hexanoate - d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property allows for more accurate and detailed analysis in various scientific research applications compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
1394230-20-6 |
|---|---|
Formule moléculaire |
C7H9D5O2 |
Poids moléculaire |
135.22 |
Pureté |
95% min. |
Synonymes |
Methyl hexanoate - d5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine](/img/structure/B591041.png)

